molecular formula C18H12F3NO3 B12002387 2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid CAS No. 18060-37-2

2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid

Cat. No.: B12002387
CAS No.: 18060-37-2
M. Wt: 347.3 g/mol
InChI Key: YBCODSRWKYAVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of a methoxy group at the 4-position of the phenyl ring and a trifluoromethyl group at the 8-position of the quinoline ring, along with a carboxylic acid group at the 4-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate aniline derivative, followed by cyclization and introduction of the trifluoromethyl group. The final step involves the oxidation of the intermediate to form the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve the use of ionically tagged magnetic nanoparticles with urea linkers to facilitate the preparation of 2-aryl-quinoline-4-carboxylic acids via an anomeric-based oxidation mechanism .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can modify the functional groups on the quinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include various quinoline-4-carboxylic acid derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of alkaline phosphatases by binding to their active sites, thereby blocking their catalytic function . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Properties

CAS No.

18060-37-2

Molecular Formula

C18H12F3NO3

Molecular Weight

347.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C18H12F3NO3/c1-25-11-7-5-10(6-8-11)15-9-13(17(23)24)12-3-2-4-14(16(12)22-15)18(19,20)21/h2-9H,1H3,(H,23,24)

InChI Key

YBCODSRWKYAVEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(F)(F)F)C(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.